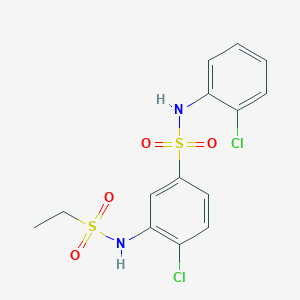
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) used for the treatment of pain and inflammation in various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of chemicals involved in pain and inflammation.
Mécanisme D'action
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide selectively inhibits the activity of COX-2 enzyme, which is responsible for the production of prostaglandins involved in pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, reducing oxidative stress, and improving endothelial function. This compound has also been shown to have an analgesic effect by reducing pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has several advantages for lab experiments, including its selectivity for COX-2 enzyme, its ability to reduce inflammation and oxidative stress, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its potential side effects, such as gastrointestinal bleeding and cardiovascular events, and its potential interactions with other drugs.
Orientations Futures
There are several future directions for the research on 4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide, including:
1. Studying the potential therapeutic applications of this compound in various diseases, such as cancer, Alzheimer's disease, and cardiovascular diseases.
2. Developing new derivatives of this compound with improved selectivity and efficacy.
3. Studying the mechanisms of action of this compound in various diseases and identifying new targets for drug development.
4. Studying the potential side effects and interactions of this compound with other drugs.
5. Conducting clinical trials to evaluate the safety and efficacy of this compound in various diseases.
In conclusion, this compound is a selective inhibitor of COX-2 enzyme, which has potential therapeutic applications in various diseases. This compound has several advantages for lab experiments, including its selectivity for COX-2 enzyme and its ability to reduce inflammation and oxidative stress. However, this compound also has some limitations, including its potential side effects and interactions with other drugs. There are several future directions for the research on this compound, including studying its potential therapeutic applications, developing new derivatives, studying its mechanisms of action, and conducting clinical trials.
Méthodes De Synthèse
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide can be synthesized by various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-chlorophenylacetonitrile, followed by the reaction with ethylamine and sodium sulfonate.
Applications De Recherche Scientifique
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of COX-2 enzyme. This compound has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. Additionally, this compound has been studied for its potential cardioprotective effects by reducing inflammation and improving endothelial function.
Propriétés
IUPAC Name |
4-chloro-N-(2-chlorophenyl)-3-(ethylsulfonylamino)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O4S2/c1-2-23(19,20)17-14-9-10(7-8-12(14)16)24(21,22)18-13-6-4-3-5-11(13)15/h3-9,17-18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHDOKFNPHLVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

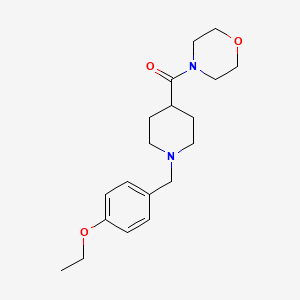
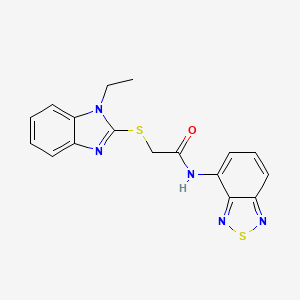
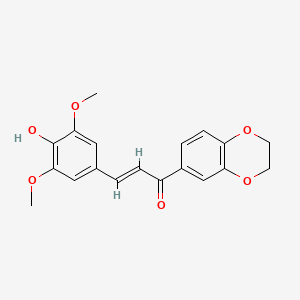
![4-[(E)-3-(4-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7636505.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methylamino]propan-1-ol](/img/structure/B7636512.png)
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)
![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[4-(tert-butylsulfamoyl)-3,5-dimethylpyrazol-1-yl]-N-cyclohexylacetamide](/img/structure/B7636539.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)
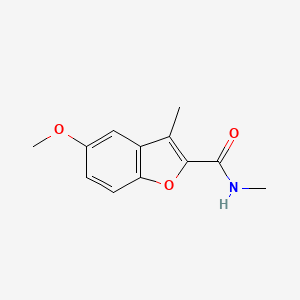
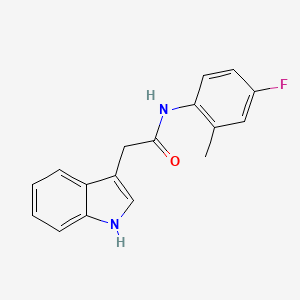

![4-[1-(2-Chloro-6-fluorophenyl)ethylamino]butanenitrile](/img/structure/B7636586.png)